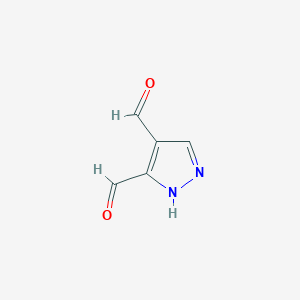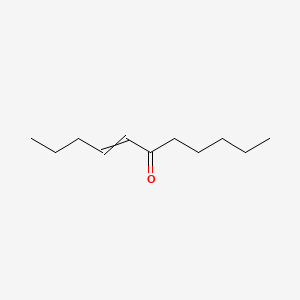
Undec-4-en-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Undec-4-en-6-one is an organic compound with the molecular formula C₁₁H₂₀O It is a ketone with an unsaturated carbon chain, characterized by the presence of a double bond at the fourth carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
Undec-4-en-6-one can be synthesized through several methods. One common approach involves the reaction of an α,β-unsaturated methyl ketone with a suitable enolate. For example, the lithium enolate of an α,β-unsaturated methyl ketone can react with acryloylsilanes to form the desired product . The reaction typically requires specific conditions, such as the presence of a base like lithium diisopropylamide in tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Undec-4-en-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The double bond in this compound allows for substitution reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reactions may use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ketones or alkenes.
Scientific Research Applications
Undec-4-en-6-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of undec-4-en-6-one involves its interaction with specific molecular targets. For example, in biological systems, it may act as a substrate for enzymes that catalyze oxidation or reduction reactions. The presence of the double bond and ketone group allows it to participate in various chemical transformations, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,8-Diazabicyclo[5.4.0]undec-7-ene: A bicyclic amidine used as a catalyst and base in organic synthesis.
Undecylenic acid: An unsaturated fatty acid with antifungal properties
Uniqueness
Undec-4-en-6-one is unique due to its specific structure, which combines a ketone group with an unsaturated carbon chain. This combination allows it to undergo a wide range of chemical reactions, making it versatile for various applications in research and industry.
Properties
CAS No. |
32064-74-7 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
undec-4-en-6-one |
InChI |
InChI=1S/C11H20O/c1-3-5-7-9-11(12)10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 |
InChI Key |
OHWVHHHCDZUKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C=CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


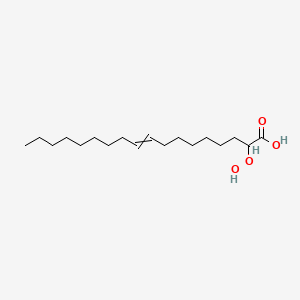
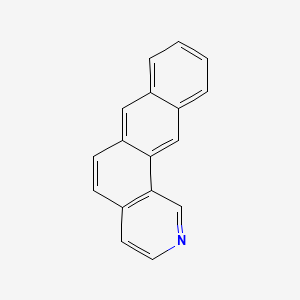
![N-[(3,4-dichlorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14694219.png)
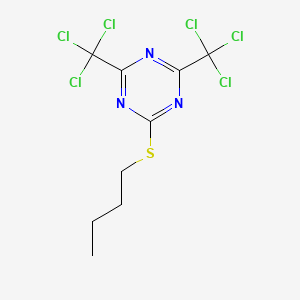
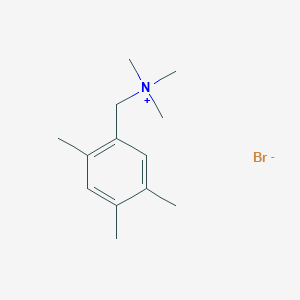
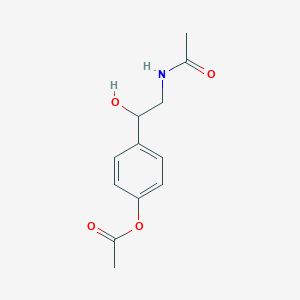
![N-[(4-methylphenyl)sulfanylmethyl]-1-phenylmethanamine;hydrochloride](/img/structure/B14694255.png)
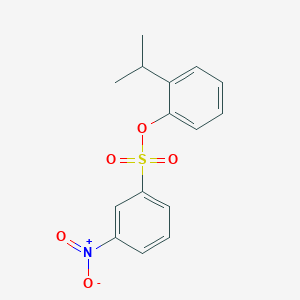
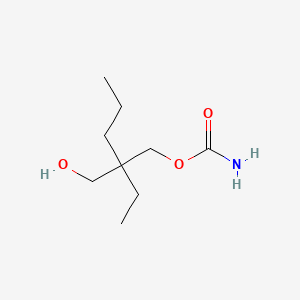

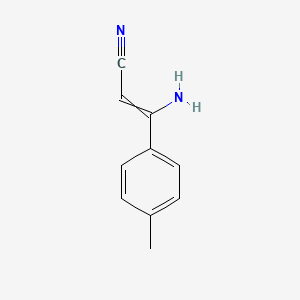
![N-(2-{[(3-Bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}phenyl)-4-methylbenzene-1-sulfonamide](/img/structure/B14694279.png)
![Spiro[benzimidazole-2,1'-cyclohexane]](/img/structure/B14694280.png)
